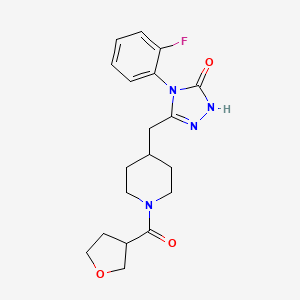
4-(2-fluorophenyl)-3-((1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-fluorophenyl)-3-((1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H23FN4O3 and its molecular weight is 374.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(2-fluorophenyl)-3-((1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by:
- A triazole ring , which is known for its diverse biological activities.
- A fluorophenyl group , which may enhance lipophilicity and biological activity.
- A tetrahydrofuran moiety , contributing to the compound's structural complexity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that triazole derivatives can modulate receptor activities and exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Triazole compounds are well-known for their antifungal properties. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. Studies have shown that related triazole derivatives exhibit significant activity against various fungi and bacteria.
Anticancer Potential
The compound has shown promise in preclinical studies as an anticancer agent. Triazoles are believed to interfere with cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. The structure-activity relationship (SAR) studies suggest that modifications in the triazole ring can enhance anticancer efficacy.
Case Studies
- Anticancer Activity : A study evaluated a series of triazole derivatives, including similar compounds, against various cancer cell lines. The results indicated that compounds with a tetrahydrofuran substituent exhibited enhanced cytotoxicity compared to those without it .
- Antimicrobial Efficacy : In vitro tests demonstrated that this class of compounds effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the fluorophenyl group was noted to increase antibacterial potency .
Data Tables
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-3-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3/c20-15-3-1-2-4-16(15)24-17(21-22-19(24)26)11-13-5-8-23(9-6-13)18(25)14-7-10-27-12-14/h1-4,13-14H,5-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSOVVCRXKIBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














